3-(2,2-Difluoroethoxy)-4-methoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2,2-difluoroethoxy)-4-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c1-13-7-3-2-6(12)4-8(7)14-5-9(10)11/h2-4,9H,5,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGIVIDTPZKMFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 2,2 Difluoroethoxy 4 Methoxyaniline
Historical and Current Synthetic Routes
The synthesis of 3-(2,2-Difluoroethoxy)-4-methoxyaniline is not prominently documented as a standalone procedure in readily available literature. However, a logical and efficient synthesis can be constructed based on well-established and reliable organic transformations. The most viable approach is a multi-step pathway that sequentially introduces the required functional groups onto a commercially available starting material.
Multi-Step Synthesis Pathways and Optimization Strategies
A plausible and efficient multi-step synthesis for this compound involves a three-step sequence starting from 4-methoxyphenol (B1676288). This pathway is outlined below:
Nitration of 4-Methoxyphenol: The initial step involves the electrophilic aromatic substitution of 4-methoxyphenol to introduce a nitro group onto the benzene (B151609) ring. The hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups are both ortho-, para-directing. Due to the steric hindrance and electronic influence of the methoxy group, the nitration is expected to occur predominantly at the position ortho to the hydroxyl group and meta to the methoxy group, yielding 4-methoxy-3-nitrophenol (B81317).
Difluoroethoxylation of 4-Methoxy-3-nitrophenol: The subsequent step is the formation of the difluoroethyl ether. This is typically achieved through a Williamson ether synthesis, where the phenoxide ion of 4-methoxy-3-nitrophenol acts as a nucleophile, displacing a leaving group from a 2,2-difluoroethyl electrophile.
Reduction of the Nitro Group: The final step is the reduction of the nitro group in 1-(2,2-difluoroethoxy)-2-methoxy-4-nitrobenzene (B3017240) to the corresponding amine, yielding the target compound, this compound.
Optimization of this synthetic route would involve a careful selection of reagents and reaction conditions for each step to maximize yield and purity while minimizing side reactions. For instance, in the nitration step, the choice of nitrating agent and reaction temperature is crucial to control regioselectivity and prevent over-nitration. In the Williamson ether synthesis, the choice of base, solvent, and the leaving group on the difluoroethylating agent can significantly impact the reaction efficiency. For the final reduction step, various reducing agents can be employed, and the choice may depend on the presence of other functional groups and desired reaction conditions (e.g., mild vs. harsh).
The following interactive data table summarizes the proposed multi-step synthesis pathway with typical reaction conditions for each transformation, based on analogous reactions reported in the chemical literature.
| Step | Transformation | Precursor | Key Reagents | Solvent | Typical Conditions |
|---|---|---|---|---|---|
| 1 | Nitration | 4-Methoxyphenol | HNO3, H2SO4 | Acetic Acid or H2SO4 | 0-25 °C |
| 2 | Williamson Ether Synthesis | 4-Methoxy-3-nitrophenol | Base (e.g., K2CO3, NaH), 2,2-Difluoroethyl tosylate or halide | DMF, Acetonitrile (B52724) | 50-100 °C |
| 3 | Nitro Reduction | 1-(2,2-Difluoroethoxy)-2-methoxy-4-nitrobenzene | H2 with Pd/C catalyst, or Fe/HCl | Ethanol, Methanol, or Acetic Acid | Room temperature to reflux |
Key Precursors and Intermediate Transformations in Aniline (B41778) Synthesis
The successful synthesis of this compound relies on the strategic use of key precursors and the efficient execution of intermediate transformations.
Key Precursors:
4-Methoxyphenol: A readily available and cost-effective starting material that possesses the foundational methoxy group and a reactive hydroxyl group that can be leveraged for subsequent transformations.
2,2-Difluoroethyl Tosylate (or Halide): This is the key reagent for introducing the 2,2-difluoroethoxy group. The tosylate is an excellent leaving group, making it highly suitable for the Williamson ether synthesis.
Intermediate Transformations:
O-Alkylation (Williamson Ether Synthesis): This nucleophilic substitution reaction is the cornerstone for constructing the ether linkage. The formation of the phenoxide in situ, followed by its reaction with the difluoroethylating agent, is a classic and reliable method for ether synthesis. wikipedia.orgmasterorganicchemistry.comchemistrytalk.orgbyjus.comkhanacademy.org
Nitro Group Reduction: This is the final and crucial transformation to generate the desired aniline. A variety of methods are available, ranging from catalytic hydrogenation to the use of reducing metals in acidic media. wikipedia.org The choice of method can be tailored to the specific needs of the synthesis, such as functional group tolerance and scalability.
Mechanistic Studies of Synthetic Reactions
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and predicting potential side products.
Elucidation of Reaction Mechanisms in the Formation of the Difluoroethoxy Aniline
The formation of the target aniline derivative proceeds through a sequence of well-understood reaction mechanisms:
Mechanism of Nitration: The nitration of 4-methoxyphenol is a classic example of electrophilic aromatic substitution. In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). youtube.commasterorganicchemistry.com The electron-rich aromatic ring of 4-methoxyphenol then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. A weak base, such as water or the bisulfate ion, then removes a proton from the sp³-hybridized carbon of the ring, restoring aromaticity and yielding the nitrated product, 4-methoxy-3-nitrophenol. The methoxy group is a strong activating group and directs the incoming electrophile to the ortho and para positions. pearson.comquora.com
Mechanism of Williamson Ether Synthesis: This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.comchemistrytalk.orgbyjus.comkhanacademy.org In the first step, a base (e.g., potassium carbonate) deprotonates the hydroxyl group of 4-methoxy-3-nitrophenol to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon atom of the 2,2-difluoroethylating agent (e.g., 2,2-difluoroethyl tosylate). The attack occurs from the backside relative to the leaving group, leading to an inversion of configuration if the carbon were chiral. In a concerted step, the carbon-oxygen bond is formed as the carbon-leaving group bond is broken. wikipedia.orgmasterorganicchemistry.comchemistrytalk.orgbyjus.comkhanacademy.org
Mechanism of Catalytic Hydrogenation of the Nitro Group: The reduction of the nitro group to an amine via catalytic hydrogenation is a complex process that occurs on the surface of a metal catalyst, such as palladium on carbon (Pd/C). The reaction is believed to proceed through a series of intermediates. Initially, the nitro group is reduced to a nitroso group (-NO), which is then further reduced to a hydroxylamino group (-NHOH). Finally, the hydroxylamino group is reduced to the amino group (-NH₂). researchgate.netnih.govmdpi.comrsc.orgresearchgate.net Each of these steps involves the addition of hydrogen atoms, which are supplied by the dissociative adsorption of molecular hydrogen (H₂) onto the catalyst surface.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas for improvement in the proposed synthetic route include the choice of reagents, solvents, and reaction conditions.
Waste Prevention and Atom Economy: The ideal synthesis would have high atom economy, meaning that most of the atoms from the reactants are incorporated into the final product. The Williamson ether synthesis, for example, generates a salt as a byproduct. While the atom economy is not perfect, it can be improved by using a catalytic approach if available.
Use of Safer Solvents: Traditional solvents used in nitration (concentrated acids) and ether synthesis (DMF, acetonitrile) are often hazardous. acs.org Research into greener alternatives is ongoing. For ether synthesis, solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) are being explored as more sustainable options. researchgate.netsigmaaldrich.com For the reduction of nitroarenes, water is increasingly being used as a green solvent. acs.org
Catalysis: The use of catalytic reagents is a cornerstone of green chemistry. The catalytic hydrogenation of the nitro group is an excellent example, as it uses a small amount of catalyst to facilitate the reaction with hydrogen gas, which produces only water as a byproduct. Catalytic transfer hydrogenation, using hydrogen donors like formic acid or hydrazine (B178648) in the presence of a catalyst, offers a safer alternative to using high-pressure hydrogen gas. rsc.orgbohrium.comrsc.org
Less Hazardous Chemical Syntheses: Efforts can be made to replace hazardous reagents with safer alternatives. For instance, some modern nitration methods avoid the use of highly corrosive mixed acids, employing instead solid acid catalysts or milder nitrating agents. mjcce.org.mknih.govrsc.orgresearchgate.net
The following table summarizes the application of green chemistry principles to the proposed synthesis of this compound.
| Synthetic Step | Traditional Approach | Green Chemistry Alternative | Green Principle Addressed |
|---|---|---|---|
| Nitration | Concentrated HNO3/H2SO4 | Solid acid catalysts, photochemical nitration | Safer reagents, less waste |
| Ether Synthesis | DMF or acetonitrile as solvent | Use of greener solvents like CPME or 2-MeTHF | Safer solvents |
| Nitro Reduction | Stoichiometric metal reductants (e.g., Fe, Sn) | Catalytic hydrogenation or catalytic transfer hydrogenation | Catalysis, higher atom economy, less waste |
Atom Economy and Efficiency Assessments for this compound Synthesis
Green chemistry metrics are crucial tools for evaluating the sustainability of chemical processes. researchgate.netrug.nl Metrics such as Atom Economy (AE), Reaction Mass Efficiency (RME), and Process Mass Intensity (PMI) provide a quantitative assessment of how efficiently raw materials are converted into the desired product. nih.govmdpi.com
A high atom economy signifies that a large proportion of the atoms in the reactants are incorporated into the final product, minimizing waste. nih.gov For the synthesis of complex molecules like this compound, maximizing atom economy is a primary goal. mdpi.com Efficiency assessments also consider factors like reaction yield, the stoichiometric factor of reactants, and the generation of byproducts. nih.gov
Several green chemistry metrics are used to provide a comprehensive evaluation:
E-Factor: This metric calculates the ratio of the total weight of waste generated to the weight of the product. A lower E-Factor indicates a greener process. nih.gov
Process Mass Intensity (PMI): PMI is the ratio of the total mass of all materials used (raw materials, solvents, reagents, process water) to the mass of the final product. A lower PMI is desirable. nih.govmdpi.com
Reaction Mass Efficiency (RME): RME is a more comprehensive metric that considers yield, atom economy, and stoichiometry. nih.gov
The table below illustrates how these metrics can be applied to assess the greenness of a synthetic pathway.
| Metric | Description | Ideal Value | Significance in Synthesis |
| Atom Economy (AE) | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100 | 100% | Measures the efficiency of incorporation of reactant atoms into the final product. nih.gov |
| E-Factor | Total waste (kg) / Product (kg) | 0 | Highlights the amount of waste generated per unit of product. nih.gov |
| Process Mass Intensity (PMI) | Total mass in (kg) / Product mass (kg) | 1 | Provides a complete picture of all mass inputs relative to the product output. nih.govmdpi.com |
| Reaction Mass Efficiency (RME) | Mass of isolated product / (Total mass of reactants) | 100% | A comprehensive measure that includes yield, atom economy, and stoichiometry. nih.gov |
Recent research emphasizes the importance of a multi-metric approach to gain a holistic understanding of the sustainability of a synthesis. nih.gov By analyzing these metrics, chemists can identify areas for improvement in the synthesis of this compound, such as optimizing reaction conditions to improve yield or selecting reagents that are more fully incorporated into the final product.
Application of Catalytic Methods for Sustainable Production
Catalysis plays a pivotal role in the development of sustainable chemical processes. ethz.ch Catalytic methods offer numerous advantages over stoichiometric reactions, including increased reaction rates, higher selectivity, and the ability to operate under milder conditions, all of which contribute to a greener synthetic route.
In the synthesis of substituted anilines like this compound, catalytic hydrogenation is a key step. google.comgoogle.com The use of heterogeneous catalysts, such as palladium on carbon (Pd/C), is common for the reduction of nitro groups. nih.gov These catalysts can be easily separated from the reaction mixture and recycled, reducing waste and cost.
The table below summarizes different catalytic approaches that could be applied to the synthesis of this compound.
| Catalytic Method | Catalyst Example | Advantages |
| Heterogeneous Catalysis | Palladium on Carbon (Pd/C) | Easy separation and recycling, high activity and selectivity for nitro group reduction. nih.gov |
| Homogeneous Catalysis | Rhodium or Ruthenium complexes | High selectivity, can be tailored for specific transformations. |
| Biocatalysis | Enzymes | High specificity, operates under mild conditions (temperature and pH), biodegradable. |
The choice of catalyst and reaction conditions is critical for optimizing the sustainability of the process. For instance, the use of a highly active and selective catalyst can minimize the formation of byproducts and reduce the energy requirements of the reaction. Research continues to focus on developing novel catalytic systems with improved performance and environmental compatibility for the synthesis of complex aromatic amines.
Solvent-Free and Alternative Solvent Systems in Preparative Chemistry
The choice of solvent is a major consideration in green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to its environmental impact. researchgate.netuniba.it Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. nih.gov Consequently, there is a strong drive to replace them with greener alternatives or to develop solvent-free reaction conditions. nih.govresearchgate.net
For the synthesis of this compound, exploring alternative solvent systems is a key area of research. Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources.
The following table presents a comparison of different solvent options.
| Solvent Type | Examples | Advantages | Disadvantages |
| Conventional Solvents | Dichloromethane (DCM), N,N-Dimethylformamide (DMF) | Good solvency for a wide range of reactants. | Often toxic, volatile, and environmentally persistent. researchgate.net |
| Green Solvents | Water, Ethanol, 2-Methyltetrahydrofuran (2-MeTHF), Cyrene | Low toxicity, biodegradable, renewable sources. nih.govmdpi.commdpi.com | May have lower solvency for certain reactants, potentially requiring different reaction conditions. |
| Solvent-Free | Solid-state or melt reactions | Eliminates solvent waste, can lead to faster reaction rates and higher purity products. researchgate.net | Not suitable for all reaction types, may require higher temperatures. |
Bio-based solvents like Cyrene, derived from cellulose, are emerging as promising alternatives to dipolar aprotic solvents such as DMF and NMP. mdpi.com Water is another excellent green solvent, although its use can be limited by the solubility of organic reactants. nih.gov Solvent-free synthesis, where the reaction is conducted in the absence of a solvent, represents an ideal scenario from a green chemistry perspective, often leading to higher atom economy and reduced waste. researchgate.net
Flow Chemistry Techniques for Continuous Synthesis
Flow chemistry, or continuous manufacturing, is a paradigm shift from traditional batch processing and offers significant advantages in terms of safety, efficiency, and scalability. durham.ac.ukmit.eduyokogawa.com In a flow system, reactants are continuously pumped through a reactor, where they mix and react. beilstein-journals.org This technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. researchgate.netuc.pt
The application of flow chemistry to the synthesis of this compound can lead to a more sustainable and efficient manufacturing process. allfordrugs.com Key benefits include:
Enhanced Safety: Small reactor volumes minimize the risks associated with handling hazardous reagents and exothermic reactions. durham.ac.uk
Improved Efficiency: Telescoped reaction sequences, where multiple reaction steps are performed in a continuous flow without isolating intermediates, can significantly reduce processing time and waste. nih.gov
Scalability: Scaling up a flow process is often simpler than a batch process, as it involves running the system for a longer duration rather than using larger reactors.
The table below highlights the potential of flow chemistry for key synthetic steps.
| Reaction Step | Flow Chemistry Advantage |
| Nitration | Improved heat transfer allows for better control of highly exothermic reactions, enhancing safety and selectivity. researchgate.net |
| Hydrogenation | Use of packed-bed reactors with solid-supported catalysts allows for efficient and continuous reduction of nitro groups. researchgate.net |
| Purification | In-line purification techniques, such as solid-phase extraction, can be integrated into the flow system to remove impurities and byproducts continuously. nih.gov |
The integration of in-line analytical techniques allows for real-time monitoring of the reaction, enabling rapid optimization and ensuring consistent product quality. durham.ac.uk As the pharmaceutical and chemical industries continue to embrace green and sustainable practices, flow chemistry is poised to play an increasingly important role in the synthesis of key intermediates like this compound. mit.edu
Chemical Reactivity and Derivatization of 3 2,2 Difluoroethoxy 4 Methoxyaniline
Reactivity of the Aromatic Amino Group
The primary amino group is a strong activating group and a versatile handle for chemical modifications, including electrophilic aromatic substitution, nucleophilic addition, and condensation reactions.
The amino group in aniline (B41778) and its derivatives is a potent activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, thereby increasing its nucleophilicity. The methoxy (B1213986) group at the para position further enhances this activation through its electron-donating resonance effect.
Conversely, the 2,2-difluoroethoxy group at the meta position is expected to exert an electron-withdrawing inductive effect due to the high electronegativity of the fluorine atoms. Electron-withdrawing groups generally deactivate the aromatic ring towards electrophilic attack. doubtnut.comallen.in When both activating and deactivating groups are present, the position of electrophilic substitution is typically directed by the more powerful activating group. chemistrysteps.com
In the case of 3-(2,2-Difluoroethoxy)-4-methoxyaniline, the powerful activating and ortho, para-directing amino group, reinforced by the para-methoxy group, will dominate the regioselectivity. The positions ortho to the amino group (positions 2 and 6) are the most likely sites for electrophilic attack. However, the steric bulk of the adjacent 2,2-difluoroethoxy group may hinder substitution at the 2-position, making the 6-position the most probable site for substitution.
| Reaction Type | Reagents and Conditions | Predicted Major Product(s) | Notes |
| Bromination | Bromine water | 2,6-Dibromo-3-(2,2-difluoroethoxy)-4-methoxyaniline | The high activation of the ring by the amino group can lead to polysubstitution. |
| Nitration | HNO₃/H₂SO₄ | 6-Nitro-3-(2,2-difluoroethoxy)-4-methoxyaniline | Under strongly acidic conditions, protonation of the amino group can form an anilinium ion, which is a meta-director, potentially leading to a mixture of products. chemistrysteps.com |
| Sulfonation | Fuming H₂SO₄ | 2-Amino-5-(2,2-difluoroethoxy)-4-methoxybenzenesulfonic acid | The amino group is protonated to form anilinium hydrogen sulfate, which then rearranges upon heating. |
| Friedel-Crafts Alkylation/Acylation | Not generally applicable | - | The amino group reacts with the Lewis acid catalyst, deactivating the ring. chemistrysteps.com |
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to participate in a variety of addition and condensation reactions. quora.com These reactions typically involve the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.
Derivatization of the amino group is a common strategy in organic synthesis and analysis. semanticscholar.orgnih.govlibretexts.org For instance, primary aromatic amines can react with various reagents to form stable derivatives.
| Reaction Type | Reagents | Product Type |
| Acylation | Acetic anhydride, Benzoyl chloride | Amides |
| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff bases) |
| Diazotization | Nitrous acid (HONO) | Diazonium salt |
| Sulfonamide Formation | Sulfonyl chlorides | Sulfonamides |
These reactions allow for the introduction of a wide range of functional groups, which can be used to modulate the properties of the molecule or to serve as handles for further synthetic transformations.
Transformations Involving the Difluoroethoxy Substituent
The 2,2-difluoroethoxy group is a key feature of the molecule, influencing its electronic properties and metabolic stability.
Aromatic ethers are generally stable compounds. researchgate.net The introduction of fluorine atoms into the ethoxy group is known to enhance the electrochemical stability of ether-based electrolytes. uchicago.eduacs.org Fluorinated ethers have been shown to be stable against both anodic and cathodic decomposition. researchgate.net While some decomposition of highly fluorinated ethers can occur in the presence of strong reducing agents like lithium metal, the ether linkage in this compound is expected to be robust under most synthetic conditions. researchgate.netnsf.gov
Direct derivatization of the difluoroethoxy group is challenging due to the strength of the carbon-fluorine and carbon-oxygen bonds. Reactions involving the cleavage of these bonds would require harsh conditions that are likely to be incompatible with the other functional groups in the molecule. Therefore, derivatization at this moiety is not a common synthetic strategy.
Modification of the Methoxy Group
The methoxy group is a common functional group in organic chemistry and can be modified, most notably through demethylation to yield a phenol.
The cleavage of aryl methyl ethers is a well-established transformation. semanticscholar.org A variety of reagents can be employed for this purpose, with the choice of reagent depending on the presence of other functional groups in the molecule.
| Reagent | Conditions | Notes |
| Boron tribromide (BBr₃) | Dichloromethane, low temperature | A widely used and effective reagent for demethylation. researchgate.net |
| Hydrobromic acid (HBr) | Acetic acid, heat | A classical method for ether cleavage. |
| Pyridine hydrochloride | Molten, high temperature | A useful reagent for the demethylation of electron-rich aromatic ethers. |
| Aluminum chloride (AlCl₃) | With a nucleophilic scavenger (e.g., ethanethiol) | Can be used for selective demethylation. |
The presence of the amino and difluoroethoxy groups will influence the choice of demethylation agent and reaction conditions. For example, the basic amino group may react with acidic reagents, necessitating the use of a protecting group strategy or a stoichiometric amount of the demethylating agent. The electron-withdrawing nature of the difluoroethoxy group may make the demethylation of the para-methoxy group more challenging compared to an unsubstituted anisole. sci-hub.se The presence of an electron-withdrawing group can retard the rate of demethylation. sci-hub.se
Cleavage and Replacement Reactions of the Methoxy Group
The methoxy group at the 4-position of the aniline ring is susceptible to cleavage under various conditions, a reaction that can be a critical step in the synthesis of more complex molecules. O-demethylation of methoxy-substituted aromatic compounds is a common transformation in organic synthesis. While specific studies on this compound are not extensively documented, general methodologies for the cleavage of aryl methyl ethers can be applied. Reagents such as boron tribromide (BBr₃), hydrobromic acid (HBr), and certain Lewis acids are known to efficiently cleave methoxy groups to reveal the corresponding phenol. The choice of reagent and reaction conditions is crucial to ensure selectivity, particularly to avoid undesired reactions with the difluoroethoxy group or the aniline functionality.
The selective replacement of the methoxy group is a more challenging transformation but can provide access to a diverse range of derivatives. Nucleophilic aromatic substitution (SNAr) reactions are typically facilitated by strong electron-withdrawing groups, which is not the inherent nature of the aniline scaffold. However, modification of the amino group, for instance, through diazotization, can convert it into a good leaving group, thereby enabling the introduction of various nucleophiles at that position. Subsequent transformations could then re-introduce a modified amino functionality if desired.
Influence on Aromatic Reactivity
The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the combined electronic effects of the amino, methoxy, and 2,2-difluoroethoxy substituents.
In this compound, the amino and methoxy groups are positioned to direct incoming electrophiles to the 2-, 5-, and 6-positions. The directing effects of the strongly activating amino group and the activating methoxy group are likely to dominate over the deactivating effect of the difluoroethoxy group. However, the precise regioselectivity of electrophilic aromatic substitution reactions on this substrate would be a subject of empirical investigation, with steric hindrance from the substituents also playing a significant role in determining the final product distribution. The interplay of these electronic and steric factors makes the prediction of reaction outcomes complex and highlights the need for experimental studies.
Advanced Synthetic Strategies for Novel Derivatives
The functional group handles on this compound make it an attractive starting material for the synthesis of novel and structurally diverse derivatives using modern synthetic methodologies.
Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Analogs
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize these reactions, halogenated derivatives of this compound would first need to be synthesized. Regioselective halogenation of the aromatic ring, guided by the directing effects of the existing substituents, would provide the necessary aryl halide precursors.
Once obtained, these halogenated analogs can participate in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. For instance, a bromo-substituted derivative could be coupled with boronic acids (Suzuki coupling) to introduce new aryl or alkyl groups, or with terminal alkynes (Sonogashira coupling) to install alkynyl moieties. The Buchwald-Hartwig amination would allow for the coupling of the halogenated aniline with a wide range of amines, leading to the synthesis of complex diarylamines or alkylarylamines. nih.govwiley.comberkeley.edu
Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of Halogenated this compound Analogs
| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Potential Derivative Class |
| Suzuki Coupling | Boronic Acids/Esters | C-C | Biaryls, Alkylarenes |
| Heck Coupling | Alkenes | C-C | Stilbenes, Cinnamates |
| Sonogashira Coupling | Terminal Alkynes | C-C | Arylalkynes |
| Buchwald-Hartwig Amination | Amines | C-N | Diaryl/Alkylarylamines |
| Stille Coupling | Organostannanes | C-C | Various substituted arenes |
| Hiyama Coupling | Organosilanes | C-C | Various substituted arenes |
Note: This table represents potential synthetic pathways based on established palladium-catalyzed reactions.
Functionalization via C-H Activation Methodologies
Direct C-H activation has emerged as a highly efficient and atom-economical strategy for the functionalization of aromatic compounds. This approach avoids the need for pre-functionalization (e.g., halogenation) and can directly introduce new functional groups onto the aromatic ring. For this compound, transition metal-catalyzed C-H activation could potentially be directed by the existing functional groups.
The amino group, or a protected derivative thereof, can act as a directing group to functionalize the ortho C-H bonds. Various transition metals, including palladium, rhodium, and ruthenium, are known to catalyze such transformations, allowing for the introduction of aryl, alkyl, and other functional groups. The regioselectivity of C-H activation on this polysubstituted ring would be a key challenge, requiring careful selection of the catalyst and reaction conditions to achieve the desired outcome.
Design and Synthesis of Substituted Aniline Scaffolds
The core structure of this compound serves as a valuable starting point for the design and synthesis of more complex substituted aniline scaffolds. Multi-step synthetic sequences can be envisioned where the reactivity of the amino group and the aromatic ring are sequentially exploited.
For example, the amino group can be acylated or sulfonylated to modulate its directing effect and to introduce further functionality. Subsequent electrophilic substitution on the aromatic ring could then be performed with altered regioselectivity. The resulting derivatives could then undergo further transformations, such as the palladium-catalyzed cross-coupling reactions mentioned previously, on newly introduced halogen atoms. This modular approach would allow for the systematic construction of a library of diverse aniline derivatives with tailored electronic and steric properties for various applications in medicinal chemistry and materials science.
Applications of 3 2,2 Difluoroethoxy 4 Methoxyaniline As a Building Block
Role as an Intermediate in Complex Organic Synthesis
Substituted anilines are fundamental intermediates in the synthesis of complex organic molecules. The amino group of 3-(2,2-difluoroethoxy)-4-methoxyaniline can serve as a nucleophile or be transformed into a variety of other functional groups, making it a valuable precursor in multi-step syntheses. The presence of the difluoroethoxy and methoxy (B1213986) groups can influence the reactivity and selectivity of reactions at the aniline (B41778) core, as well as impart unique properties to the final products.
In complex organic synthesis, protecting groups are often employed to temporarily block reactive sites. The amino group of an aniline derivative can be protected to allow for selective reactions at other parts of the molecule. The choice of protecting group is crucial and depends on the stability required for subsequent reaction conditions and the ease of its removal.
Precursor for Heterocyclic Compounds and Fused Ring Systems
Aniline and its derivatives are common starting materials for the synthesis of a wide array of heterocyclic compounds and fused ring systems, which are core structures in many pharmaceuticals and biologically active compounds.
One common application of analogous anilines, such as 3-fluoro-4-methoxyaniline, is in the synthesis of quinoline (B57606) derivatives. The Combes quinoline synthesis, for example, involves the reaction of an aniline with a 1,3-diketone under acidic conditions to form a fused heterocyclic system. It is plausible that this compound could be utilized in similar reactions to generate novel quinoline structures.
Furthermore, substituted anilines are precursors to benzimidazoles, which can be further elaborated into more complex ring-fused systems. The synthesis of ring-fused benzimidazoles often involves the cyclization of o-cyclic amine substituted anilines mdpi.com. While not a direct precursor in this specific reaction type, the aniline moiety of this compound could be modified to participate in various cyclization strategies to form diverse heterocyclic scaffolds. The synthesis of imidazoles and their fused-ring variants can also be achieved through multicomponent reactions involving imines derived from anilines nih.gov.
Utilization in the Synthesis of Fluorine-Containing Organic Molecules
The incorporation of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties. Fluorinated compounds often exhibit enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets, making them highly valuable in drug discovery and materials science.
The 2,2-difluoroethoxy group in this compound serves as a source of fluorine for the target molecule. This building block approach allows for the direct introduction of a difluoroalkoxy moiety into a larger molecular scaffold. The synthesis of various fluorine-containing compounds often relies on the use of such pre-fluorinated building blocks. The development of new catalysts and synthetic methods continues to facilitate the incorporation of fluorine-containing groups into organic molecules sciencedaily.com.
An analogous compound, 3-fluoro-4-methoxyaniline, is a key intermediate in the synthesis of various pharmaceuticals where the fluorine atom enhances bioactivity or metabolic stability innospk.comlookchem.com. For instance, it has been used in the preparation of potent enzyme inhibitors innospk.comlookchem.com. This highlights the importance of fluorinated anilines as precursors to bioactive molecules.
Contribution to the Development of New Reagents and Catalysts
While there is no specific information on the use of this compound in the development of new reagents and catalysts, aniline derivatives, in general, can be precursors to ligands for metal catalysts or can be part of organocatalytic systems. The electronic properties of the aniline ring, influenced by the difluoroethoxy and methoxy substituents, could be tuned to modulate the activity and selectivity of a potential catalyst. For example, anilines can be transformed into sulfonylanilines, a motif important in pharmaceutical sciences, through visible-light-mediated reactions nih.gov.
The development of catalysts for incorporating fluorine-containing groups is an active area of research sciencedaily.com. It is conceivable that chiral derivatives of this compound could be explored as ligands in asymmetric catalysis, particularly for the synthesis of enantiomerically enriched fluorinated compounds.
Advanced Spectroscopic Analysis and Characterization Methodologies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of "3-(2,2-Difluoroethoxy)-4-methoxyaniline" in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment of each atom, allowing for the unambiguous assignment of the molecular framework.
While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information, multi-dimensional NMR experiments are crucial for assembling the complete molecular puzzle. omicsonline.orguvic.ca
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For "this compound," a COSY spectrum would show correlations between adjacent aromatic protons, confirming their relative positions on the aniline (B41778) ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning the carbon signals based on the assignments of their attached protons. For instance, the proton signal of the methoxy (B1213986) group would show a correlation to the methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-3 bonds). HMBC is vital for connecting different molecular fragments. For example, it would show correlations between the protons of the difluoroethoxy group and the aromatic carbon to which it is attached, as well as between the methoxy protons and their corresponding aromatic carbon.
These 2D NMR techniques, when used in concert, provide a detailed and unambiguous picture of the molecular structure. sdsu.eduyoutube.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound
| Atom Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| 1-NH₂ | ~3.7 | - | C2, C3 |
| 2 | ~6.7 | ~114 | C1, C3, C6 |
| 3 | - | ~145 | H2, H5, H-ethoxy |
| 4 | - | ~148 | H5, H-methoxy |
| 5 | ~6.8 | ~115 | C1, C3, C4 |
| 6 | ~6.6 | ~112 | C1, C2, C4 |
| Methoxy (OCH₃) | ~3.8 | ~56 | C4 |
| Ethoxy (OCH₂) | ~4.2 (t) | ~65 (t) | C3 |
| Ethoxy (CHF₂) | ~6.1 (tt) | ~115 (t) | C-ethoxy (OCH₂) |
Note: Predicted chemical shifts (δ) are relative to TMS. Multiplicities are given in parentheses (t = triplet, tt = triplet of triplets). J-couplings are not shown.
Dynamic NMR (DNMR) spectroscopy can be employed to study the conformational dynamics of "this compound". fu-berlin.delibretexts.org Specifically, the rotation around the C-O bond of the difluoroethoxy group and the C-N bond of the aniline group can be investigated by monitoring changes in the NMR spectrum at different temperatures.
At low temperatures, the rotation around these bonds may become slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. As the temperature is increased, the rate of rotation increases, causing these signals to broaden and eventually coalesce into a single time-averaged signal. By analyzing the line shapes at various temperatures, the energy barriers to rotation can be calculated, providing valuable information about the molecule's conformational flexibility and stability. youtube.comslideshare.net The presence of the bulky and electronegative difluoroethoxy group is likely to influence the rotational barrier around the adjacent C-O bond. beilstein-journals.orgnih.gov
Mass Spectrometry (MS) for Precise Molecular Characterization
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.
High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental formula of "this compound". The precise mass of the molecular ion ([M]⁺ or [M+H]⁺) is compared to the calculated masses of possible elemental compositions. Given the unique mass defects of fluorine and oxygen, HRMS can unequivocally confirm the molecular formula C₉H₁₁F₂NO₂.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
| [M]⁺ | 203.0758 |
| [M+H]⁺ | 204.0836 |
| [M+Na]⁺ | 226.0655 |
In mass spectrometry, molecules are often fragmented into smaller, characteristic ions. Analyzing these fragmentation patterns provides further confirmation of the molecular structure. The fragmentation of "this compound" would likely proceed through several key pathways:
Loss of the difluoroethoxy group: Cleavage of the ether bond could lead to the loss of a ·OCH₂CHF₂ radical, resulting in a significant fragment ion.
Benzylic cleavage: Fragmentation of the bond between the aromatic ring and the ether oxygen is a common pathway for aromatic ethers.
Loss of methyl radical: The methoxy group can lose a methyl radical (·CH₃).
Cleavage within the difluoroethoxy side chain: Fragmentation can occur within the side chain, for example, through the loss of a CHF₂ radical.
By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR. nih.govnih.gov
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. naturalspublishing.com
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The IR spectrum of "this compound" would exhibit characteristic absorption bands for the N-H stretches of the amine group, C-H stretches of the aromatic ring and alkyl groups, C=C stretches of the aromatic ring, C-O stretches of the ether linkages, and the strong C-F stretches of the difluoroethoxy group.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, Raman spectroscopy can provide additional information, particularly for symmetric vibrations and the C-C backbone of the aromatic ring.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H (Amine) | Symmetric & Asymmetric Stretching | 3300 - 3500 |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=C (Aromatic) | Stretching | 1500 - 1600 |
| C-N (Amine) | Stretching | 1250 - 1350 |
| C-O (Ether) | Asymmetric Stretching | 1200 - 1275 |
| C-O (Ether) | Symmetric Stretching | 1000 - 1075 |
| C-F | Stretching | 1000 - 1100 |
The combined analysis of IR and Raman spectra provides a comprehensive fingerprint of the functional groups present in "this compound," further confirming its molecular structure. nih.govresearchgate.net
Infrared Spectroscopy for Identification of Characteristic Bands
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its aniline, methoxy, and difluoroethoxy components.
Key expected vibrational modes would include:
N-H Stretching: The primary amine (-NH₂) group would typically exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy and ethoxy groups would be observed in the 2850-3000 cm⁻¹ region.
C-O Stretching: The aryl-alkyl ether linkages (Ar-O-CH₃ and Ar-O-CH₂-) would produce strong C-O stretching bands, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
C-F Stretching: The difluoroethoxy group (-OCHF₂) would be characterized by strong C-F stretching absorptions, which are typically found in the 1000-1200 cm⁻¹ range.
Aromatic C=C Stretching: The benzene (B151609) ring would show several characteristic bands in the 1450-1600 cm⁻¹ region due to C=C bond stretching vibrations.
N-H Bending: The N-H bending (scissoring) vibration of the primary amine is expected around 1580-1650 cm⁻¹.
A hypothetical data table for the characteristic IR bands is presented below. Note: These are estimated ranges and would require experimental verification.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |
| Amine (-NH₂) | Bending (Scissoring) | 1580 - 1650 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Alkyl (Methoxy, Ethoxy) | C-H Stretch | 2850 - 3000 |
| Aryl-Alkyl Ether (Ar-O-C) | Asymmetric C-O Stretch | 1200 - 1300 |
| Aryl-Alkyl Ether (Ar-O-C) | Symmetric C-O Stretch | 1000 - 1100 |
| Difluoroethoxy (-OCHF₂) | C-F Stretch | 1000 - 1200 |
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides information about molecular vibrations that are complementary to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule.
For this compound, Raman spectroscopy would be particularly useful for observing:
Symmetric Vibrations: The symmetric stretching of the aromatic ring and other symmetrical bonds would likely produce strong Raman signals.
C-C and C-F Bonds: The carbon skeleton and the C-F bonds, which may have weaker IR signals, could be more prominent in the Raman spectrum.
A hypothetical data table for characteristic Raman shifts is provided below. Note: These are estimated values and require experimental confirmation.
| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring | Ring Breathing Mode | ~1000 |
| Aromatic Ring | C=C Stretch | 1550 - 1650 |
| Difluoroethoxy (-OCHF₂) | Symmetric C-F Stretch | 1000 - 1100 |
Advanced Spectroscopic Techniques for Reaction Monitoring and In Situ Studies
There is no specific information available in the scientific literature regarding the use of advanced spectroscopic techniques for reaction monitoring or in-situ studies of the synthesis or reactions of this compound.
In a research context, techniques such as in-situ Fourier Transform Infrared (FTIR) or Raman spectroscopy could be employed to monitor the formation of this compound from its precursors. These methods allow for real-time tracking of the concentrations of reactants, intermediates, and the final product by observing the changes in their characteristic spectral bands over the course of a reaction. This can provide valuable insights into reaction kinetics and mechanisms.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide a robust framework for elucidating the electronic structure of 3-(2,2-Difluoroethoxy)-4-methoxyaniline.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It would be employed to determine the optimized molecular geometry of this compound in its ground state. This involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. From this optimized geometry, a wealth of electronic properties can be calculated.
Key electronic properties that would be determined using DFT include:
Molecular Orbital Energies: The energies of the individual molecular orbitals, which are crucial for understanding chemical bonding and reactivity.
Electron Density Distribution: A map of how the electrons are distributed throughout the molecule, highlighting regions of high and low electron density.
Atomic Charges: The partial charges on each atom in the molecule, which can indicate sites susceptible to electrostatic interactions.
These calculations would typically be performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to provide a balance between accuracy and computational cost.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. youtube.comwikipedia.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. youtube.commalayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. malayajournal.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more easily polarized and more reactive.
For this compound, FMO analysis would involve:
Visualization of HOMO and LUMO: Mapping the spatial distribution of these orbitals to identify the regions of the molecule most likely to be involved in electron donation and acceptance.
Calculation of HOMO and LUMO Energies: Quantifying the energy levels of these orbitals to calculate the HOMO-LUMO gap.
Prediction of Reactive Sites: The locations of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can be a powerful tool for investigating the mechanisms of chemical reactions. By modeling the reaction pathway, it is possible to understand how reactants are converted into products and to identify the key energetic barriers that control the reaction rate.
Computational Studies of Synthesis Mechanisms
To understand the synthesis of this compound, computational methods could be used to model the reaction mechanisms of its formation. This would involve identifying the reactants, products, and any intermediate species or transition states. By calculating the energies of these species, it is possible to map out the entire reaction coordinate.
Energetic Profiles of Key Transformations
The energetic profile of a reaction provides a quantitative description of the energy changes that occur as the reaction progresses. Key features of an energetic profile include:
Reactants and Products: The starting and ending points of the reaction.
Intermediates: Stable species that are formed and consumed during the reaction.
Transition States: The highest energy points along the reaction coordinate, which represent the energy barrier that must be overcome for the reaction to proceed.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
Computational methods can be used to predict various spectroscopic properties of a molecule, which can then be compared with experimental data to validate the computational model and aid in the interpretation of experimental spectra. arxiv.org
For this compound, the following spectroscopic parameters could be computationally predicted:
Infrared (IR) Spectra: The vibrational frequencies and intensities can be calculated to predict the appearance of the IR spectrum. epstem.net This can help in the assignment of experimentally observed vibrational bands to specific molecular motions. epstem.net
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of the ¹H and ¹³C nuclei can be calculated to predict the NMR spectrum. epstem.net This is a valuable tool for structural elucidation.
Ultraviolet-Visible (UV-Vis) Spectra: The electronic excitation energies and oscillator strengths can be calculated to predict the absorption wavelengths in the UV-Vis spectrum. This provides insight into the electronic transitions occurring within the molecule.
The correlation between predicted and experimental spectra serves as a crucial benchmark for the accuracy of the chosen computational methodology.
Molecular Dynamics Simulations for Conformational and Intermolecular Interactions
While quantum chemistry provides insights into static molecules, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. MD simulations are invaluable for understanding conformational flexibility and intermolecular interactions in a condensed phase (e.g., in a solvent).
For this compound, an MD simulation would involve:
System Setup: A simulation box is created containing one or more molecules of the compound, often solvated with water or another solvent to mimic experimental conditions.
Force Field Application: A classical force field (a set of parameters describing the potential energy of the system) is assigned to all atoms.
Simulation Run: The system's evolution is simulated by solving Newton's equations of motion for each atom over a series of small time steps.
Analysis of the resulting trajectory would reveal:
Conformational Preferences: The simulation would show the preferred rotational conformations (rotamers) of the methoxy (B1213986) and difluoroethoxy side chains relative to the aniline (B41778) ring. This is crucial as conformation can significantly impact a molecule's properties and biological activity.
Intermolecular Interactions: In a multi-molecule simulation, one could study how molecules of this compound interact with each other and with solvent molecules. This includes analyzing hydrogen bonding patterns (e.g., involving the amine group and ether oxygens) and non-covalent interactions, which govern the compound's physical properties like solubility and melting point.
Future Research Trajectories and Emerging Paradigms
Development of Novel Cascade Reactions and Multi-Component Syntheses
The efficient construction of complex molecules from simple precursors is a central goal of modern organic synthesis. For a molecule like 3-(2,2-Difluoroethoxy)-4-methoxyaniline, future research will likely focus on developing elegant and atom-economical synthetic routes.
Cascade Reactions: These reactions, where a series of intramolecular transformations occur sequentially in a single pot, offer a powerful strategy. A hypothetical cascade approach to this compound could involve the reaction of a suitably substituted nitrobenzene with a difluoroethoxy-containing nucleophile, followed by an in-situ reduction and rearrangement. The development of novel catalysts that can facilitate such a sequence would be a significant advancement.
Multi-Component Syntheses (MCSs): MCSs, in which three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, are highly desirable for their efficiency. A future multi-component strategy for the synthesis of this aniline (B41778) derivative could involve the convergence of a simple benzene (B151609) derivative, a source of the difluoroethoxy group, and an aminating agent in a one-pot reaction. Research in this area would focus on identifying compatible reaction partners and catalytic systems that can orchestrate this complex transformation.
Investigation of Photo- and Electrocatalytic Approaches for Synthesis
In the quest for more sustainable and environmentally friendly chemical processes, photo- and electrocatalysis have emerged as powerful tools. These methods often allow for reactions to be carried out under mild conditions, reducing the need for harsh reagents and high temperatures.
Photocatalysis: The use of light to drive chemical reactions could offer novel pathways to this compound. For instance, a photocatalytic C-O or C-N bond formation could be envisioned. Researchers might explore the use of semiconductor or molecular photocatalysts to activate appropriate precursors for the introduction of the difluoroethoxy or amino groups onto the aromatic ring.
Electrocatalysis: Electrochemical methods provide another green alternative for synthesis. An electrochemical approach could involve the reduction of a corresponding nitroaromatic precursor to the aniline. The difluoroethoxy group could be introduced either before or after the electrochemical reduction. The development of selective and efficient electrode materials and reaction conditions would be a key focus of such research.
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research. These computational tools can accelerate the discovery and optimization of new synthetic routes.
For this compound, AI and ML algorithms could be employed to:
Predict Reaction Outcomes: By training on large datasets of known chemical reactions, ML models can predict the most likely products and yields for novel synthetic pathways.
Optimize Reaction Conditions: AI-driven platforms can systematically explore a wide range of reaction parameters (e.g., catalyst, solvent, temperature) to identify the optimal conditions for the synthesis of the target molecule, saving significant experimental time and resources.
Propose Novel Synthetic Routes: Generative models can be used to design entirely new and non-intuitive synthetic strategies for accessing this compound.
Exploration of this compound in Advanced Materials Science
The unique electronic properties conferred by the difluoroethoxy and methoxy (B1213986) groups make this compound an interesting building block for advanced materials. Future research in this area could explore its incorporation into:
Polymers: As a monomer, this aniline derivative could be polymerized to create novel materials with tailored properties. The presence of the fluorinated group could enhance thermal stability, chemical resistance, and specific optical or electronic properties.
Organic Electronics: The electron-donating nature of the aniline and methoxy groups, combined with the electron-withdrawing effect of the difluoroethoxy group, could lead to interesting applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Liquid Crystals: The rigid aromatic core and the flexible difluoroethoxy group could favor the formation of liquid crystalline phases, making it a candidate for applications in display technologies.
Below is a table summarizing the potential research directions:
| Research Trajectory | Key Focus Areas | Potential Impact |
| Novel Cascade Reactions and Multi-Component Syntheses | Development of efficient one-pot synthetic methods. | Increased synthetic efficiency, reduced waste, and lower costs. |
| Photo- and Electrocatalytic Approaches | Utilization of light and electricity to drive synthesis under mild conditions. | Greener and more sustainable manufacturing processes. |
| Integration with AI and Machine Learning | Computational prediction and optimization of synthetic routes. | Accelerated discovery and development of new chemical entities. |
| Exploration in Advanced Materials Science | Incorporation into polymers, organic electronics, and liquid crystals. | Creation of new materials with enhanced performance characteristics. |
Q & A
Q. How can 3-(2,2-Difluoroethoxy)-4-methoxyaniline be synthesized in a laboratory setting?
- Methodological Answer : A two-step synthesis is recommended:
Introduction of the difluoroethoxy group : React 3-hydroxy-4-methoxyaniline with 2,2-difluoroethyl bromide via nucleophilic aromatic substitution under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C).
Nitro reduction : If starting from a nitro precursor (e.g., 3-(2,2-difluoroethoxy)-4-methoxynitrobenzene), reduce the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or SnCl₂/HCl.
Key Considerations : Monitor reaction progress using TLC and purify via column chromatography. Purity should be verified by HPLC (>98%) .
Q. What spectroscopic methods are recommended for characterizing this compound?
- Methodological Answer :
- 1H and 19F NMR : Confirm the presence of methoxy (-OCH₃), difluoroethoxy (-OCH₂CF₂H), and aniline (-NH₂) groups.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (C₉H₁₁F₂NO₂; theoretical MW: 215.08).
- FT-IR : Identify N-H stretches (~3350 cm⁻¹) and ether C-O bonds (~1250 cm⁻¹).
Cross-reference with known analogs (e.g., 4-methoxyaniline derivatives) to resolve ambiguities .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer :
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation.
- Temperature : Maintain at 2–8°C for long-term stability.
- Moisture Control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the difluoroethoxy group.
Conduct accelerated stability studies (40°C/75% RH for 6 months) to establish shelf-life .
Q. What are the known toxicological profiles and handling precautions?
- Methodological Answer :
- Acute Toxicity : Assume mutagenic potential (similar to aniline derivatives). Use LD50 data from structurally related compounds (e.g., 4-methoxyaniline) for risk assessment.
- Handling : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to minimize inhalation.
- Waste Disposal : Segregate halogenated waste and treat via Advanced Oxidation Processes (AOPs) to degrade aromatic amines .
Advanced Research Questions
Q. How can researchers investigate the compound's reactivity in cross-coupling reactions?
- Methodological Answer :
- Buchwald-Hartwig Amination : Use Pd(OAc)₂/Xantphos catalysts to couple with aryl halides.
- Electrophilic Substitution : Study regioselectivity in Friedel-Crafts alkylation (e.g., AlCl₃-mediated reactions).
Monitor by LC-MS and compare with computational predictions (DFT for transition state analysis) .
Q. What advanced oxidation processes (AOPs) are effective for degrading this compound in wastewater?
- Methodological Answer :
- Fenton’s Reagent : Optimize H₂O₂/Fe²+ ratios (e.g., 1:5 molar ratio) at pH 3–4 to generate hydroxyl radicals.
- Ozonation : Apply 20–50 mg/L O₃ to cleave aromatic rings.
Analyze degradation intermediates (e.g., quinones, carboxylic acids) via GC-MS or LC-QTOF .
Q. How does the compound's electronic structure influence its application in optoelectronic materials?
- Methodological Answer :
- Bandgap Tuning : Functionalize graphene quantum dots (GQDs) via diazonium coupling to enhance electroluminescence.
- Spectroscopic Analysis : Use UV-Vis and PL spectroscopy to correlate substituent effects (e.g., -OCH₃ vs. -OCH₂CF₂H) with emission wavelengths.
Compare with 4-methoxyaniline-functionalized GQDs in LED prototypes .
Q. What computational approaches predict the compound's interactions in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate adsorption energies on metal surfaces (e.g., Pd, Pt) for hydrogenation reactions.
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction conditions.
Validate with experimental kinetic data .
Q. What strategies resolve contradictions in synthetic yield data across different methodologies?
- Methodological Answer :
Q. How can the compound be functionalized for use in drug discovery intermediates?
- Methodological Answer :
- Sulfonamide Formation : React with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to generate bioactive analogs.
- Schiff Base Synthesis : Condense with aldehydes for antimicrobial activity screening.
Prioritize derivatives with logP <3 (calculated via ChemDraw) for improved pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
